9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

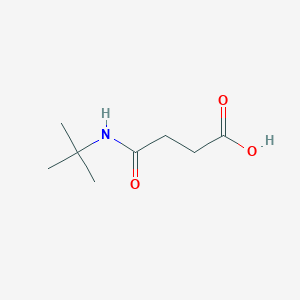

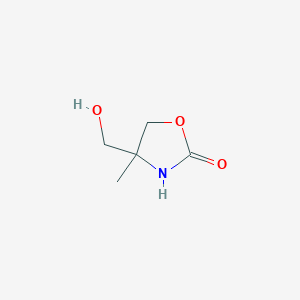

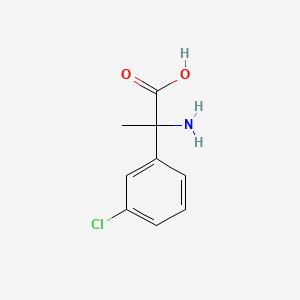

The compound 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-, is a heterocyclic compound that is part of a broader class of pyridoindoles. These compounds are of interest due to their potential biological activities and their complex molecular structures that pose a synthetic challenge for organic chemists .

Synthesis Analysis

The synthesis of 9H-Pyrido(3,4-b)indole derivatives has been approached through various methods. One method involves the photochemical synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones from arylenaminones, either through a radical process or a catalytic process involving an arylpalladium complex . Another approach is the one-pot synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives by condensation of tryptamine with cycloalkanones using a polyphosphate ester as the catalyst . Additionally, a concise synthesis method using Rh(I)-catalyzed [2 + 2 + 2] cyclization has been developed to efficiently create pyrido[3,4-b]indoles with multiple ring fusions .

Molecular Structure Analysis

The molecular structure of 9H-Pyrido(3,4-b)indole derivatives is characterized by the presence of a pyridine nucleus fused to an indole structure. The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a mutagenic compound, involves the construction of this pyridine nucleus to ensure nitrogen substitution . The complexity of the molecular structure is highlighted by the challenges faced in synthesizing these compounds, especially when multiple ring fusions are involved .

Chemical Reactions Analysis

The chemical reactivity of 9H-Pyrido(3,4-b)indole derivatives includes various transformations. For instance, the base-catalyzed rearrangement of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles leads to N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides through CN bond cleavage . These reactions demonstrate the versatility of the pyridoindole scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Pyrido(3,4-b)indole derivatives are influenced by their structural features. For example, the introduction of amino and hydroxy groups, as well as alkyl substituents, can significantly affect the cytotoxic properties of these compounds. The 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles with propyl or methyl substituents at the 9- and 7,9-positions were found to be more than 10-fold less cytotoxic compared to their potent cytotoxic counterparts . This highlights the importance of structural modifications in determining the biological activities of these molecules.

Safety And Hazards

Propriétés

IUPAC Name |

1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYAQGYHCVXXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955389 |

Source

|

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |

CAS RN |

3380-84-5 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)